molecular formula C10H10N4O3 B11801300 2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid

2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid

Cat. No.: B11801300
M. Wt: 234.21 g/mol
InChI Key: KHQREARRVSWUKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid is a complex organic compound that features a unique combination of cyclopropyl, oxadiazole, and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The imidazole ring can be introduced via cyclization reactions involving appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxadiazole and imidazole rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)acetic acid lies in its combination of the oxadiazole and imidazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)imidazol-1-yl]acetic acid

InChI

InChI=1S/C10H10N4O3/c15-8(16)4-14-3-7(11-5-14)10-12-9(13-17-10)6-1-2-6/h3,5-6H,1-2,4H2,(H,15,16)

InChI Key

KHQREARRVSWUKA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN(C=N3)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.